

Application Notes and Protocols for JSH-150 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JSH-150

Cat. No.: B15584684

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Introduction

JSH-150 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.^{[1][2][3]} By inhibiting CDK9, **JSH-150** can suppress the expression of anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.^{[2][3]} These characteristics make **JSH-150** a promising candidate for anti-cancer therapeutics, particularly in hematological malignancies. This document provides detailed application notes and protocols for the use of **JSH-150** in mouse xenograft models, based on published preclinical data.

Quantitative Data Summary

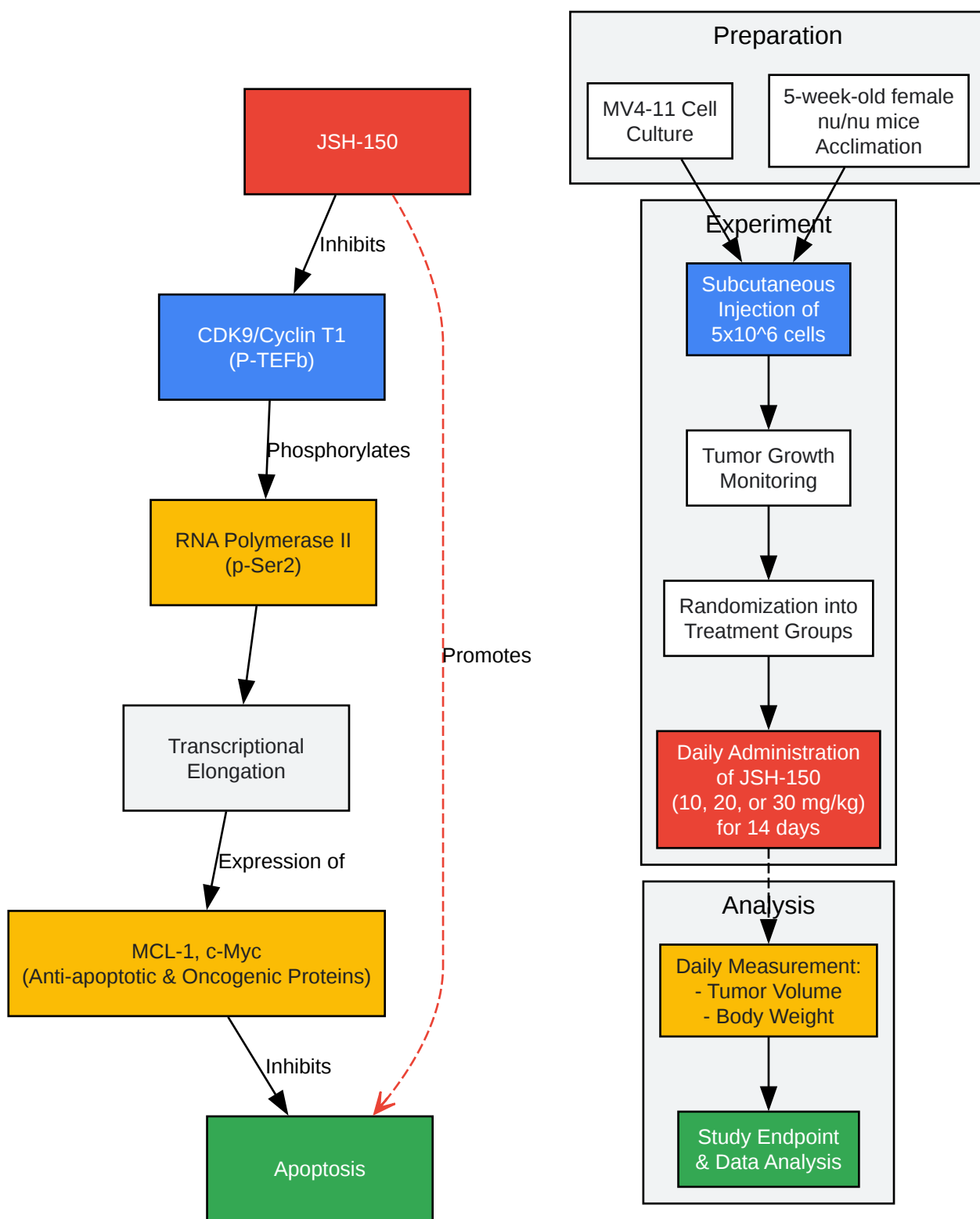
The following tables summarize the in vivo efficacy of **JSH-150** in a mouse xenograft model of acute myeloid leukemia (AML).

Table 1: **JSH-150** Dosage and Efficacy in MV4-11 Xenograft Model

| Parameter | Details | Reference |
|----------------------------|---|---|
| Cell Line | MV4-11 (Human Acute Myeloid Leukemia) | [1] [2] |
| Animal Model | Five-week-old female nu/nu mice | |
| Dosages Tested | 10, 20, and 30 mg/kg/day | [1] |
| Treatment Duration | 14 days | [1] |
| Observed Efficacy | All tested dosages almost completely suppressed tumor progression. | [1] [2] |
| Toxicity | No general cytotoxicity was observed, as indicated by stable animal body weight. | [1] |
| Post-Treatment Observation | Tumor recurrence was not observed in the 20 and 30 mg/kg dosage groups one week after stopping the treatment. | |

Signaling Pathway

JSH-150 primarily acts by inhibiting the CDK9/Cyclin T1 complex, which is a core component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream cascade of events that culminates in apoptosis.



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References

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Phone: (601) 213-4426

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